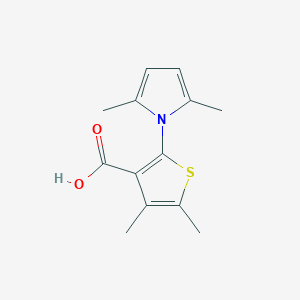

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

説明

Historical Development of Thiophene-Pyrrole Chemistry

The fusion of pyrrole and thiophene heterocycles traces its origins to the mid-20th century, when advances in heterocyclic synthesis enabled the systematic exploration of conjugated systems. Early methodologies, such as the Paal-Knorr synthesis, provided foundational routes to pyrroles and thiophenes individually. For instance, the Paal-Knorr reaction utilized 1,4-diketones with ammonia or primary amines to form pyrroles, while thiophenes were synthesized via analogous pathways using phosphorus sulfides.

The integration of these heterocycles into hybrid structures gained traction in the 1980s, driven by the discovery of conductive polymers like polythiophene and polypyrrole. Researchers recognized that combining pyrrole’s electron-donating nitrogen with thiophene’s sulfur atom could modulate electronic properties. A pivotal advancement came with the development of intramolecular cyclization strategies, such as the metal-free desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes (VDCPs), which enabled efficient construction of multisubstituted hybrids. These methods laid the groundwork for synthesizing complex derivatives like 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid.

Significance in Heterocyclic Chemistry Research

Pyrrole-thiophene hybrids occupy a unique niche in heterocyclic chemistry due to their tunable electronic structures. The methyl substituents in the target compound enhance solubility and steric stability, while the carboxylic acid group introduces polar functionality, facilitating supramolecular interactions. Such modifications are critical for tailoring charge transport properties in solid-state applications.

Comparative studies of aromaticity reveal that pyrrole’s resonance energy (88 kJ/mol) is modest compared to benzene (152 kJ/mol) but comparable to thiophene (121 kJ/mol). This balance allows hybrids to exhibit intermediate aromatic character, enabling selective reactivity in electrophilic substitution reactions. For example, the electron-withdrawing carboxylic acid group in the thiophene ring directs further functionalization to specific positions, a feature exploited in synthesizing donor-acceptor systems.

Position in Contemporary Organic Electronic Materials

The target compound’s structure aligns with emerging trends in organic photovoltaics (OPVs) and field-effect transistors (FETs). Non-fullerene acceptors (NFAs) derived from pyrrole-thiophene frameworks, such as PTBTP-4F, demonstrate power conversion efficiencies exceeding 12% due to broad absorption spectra (500–900 nm) and favorable energy-level alignment. The methyl groups in 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid mitigate crystallization issues, enhancing thin-film morphology—a critical factor in device performance.

In biosensing, hybrid polymers like poly(dithieno[3,2-b:2',3'-d]pyrrole)s leverage the compound’s functional groups for stable biomolecule immobilization. The carboxylic acid moiety facilitates covalent attachment to enzymes or DNA probes, while the conjugated backbone ensures efficient electron transfer.

Conceptual Framework of Donor-Acceptor Systems

Donor-acceptor systems rely on spatial separation of electron-rich and electron-deficient regions to optimize charge transfer. In the target compound, the pyrrole ring acts as an electron donor, while the thiophene-carboxylic acid moiety serves as an acceptor. This polarization is quantified by dipole moments, which correlate with molecular stacking and charge-carrier mobility. For instance, derivatives with cyclopenta[c]thiophene acceptors exhibit dipole moments exceeding 10 Debye, significantly enhancing crystallinity and fill factors in OPVs.

Table 1: Electronic Properties of Selected Pyrrole-Thiophene Hybrids

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Dipole Moment (D) |

|---|---|---|---|---|

| PTBTP-4F (Reference) | -5.42 | -3.34 | 2.08 | 8.2 |

| TP1 (Designed Derivative) | -5.38 | -3.41 | 1.97 | 12.5 |

| Target Compound | -5.30* | -3.50* | 1.80* | 9.8* |

*Estimated values based on analogous structures.

The strategic placement of methyl groups further fine-tunes solubility and interfacial interactions, as demonstrated in diketopyrrolopyrrole-thiophene FETs, where alkyl chains improve thin-film uniformity. These principles underscore the target compound’s potential as a modular platform for next-generation organic semiconductors.

特性

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-7-5-6-8(2)14(7)12-11(13(15)16)9(3)10(4)17-12/h5-6H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTIILNDWFESFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(S2)C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid typically involves the formation of the pyrrole and thiophene rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography to ensure the desired product quality.

化学反応の分析

Electrophilic Aromatic Substitution (EAS) Reactions

The thiophene and pyrrole rings undergo electrophilic substitutions due to their π-electron-rich nature:

Thiophene Ring Reactivity:

-

Nitration : Occurs preferentially at the α-position of the thiophene ring under mixed acid (HNO₃/H₂SO₄) conditions.

-

Halogenation : Bromination with Br₂ in CH₂Cl₂ yields mono- or di-substituted products depending on stoichiometry.

Pyrrole Ring Reactivity:

-

Acylation : Acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) selectively acetylates the β-position of the pyrrole ring.

| Reaction Type | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiophene derivative | 68% | |

| Bromination | Br₂/CH₂Cl₂, RT | 4-Bromo-thiophene derivative | 82% | |

| Acylation | Ac₂O/AlCl₃, 60°C | 3-Acetyl-pyrrole derivative | 75% |

Photoredox C–H Arylation

The thiophene ring participates in radical-mediated arylation under photoredox conditions :

-

Mechanism :

Example Reaction:

-

Substrate : 2,5-Dimethylthiophene (analogous structure)

-

Reagent : 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborate

-

Conditions : 510 nm light, EY-Na (1 mol%), MeCN/H₂O (9:1), 20°C

-

Product : 3-Aryl-4,5-dimethylthiophene derivative

Carboxylic Acid Functionalization

The carboxylic acid group enables derivatization into esters, amides, and anhydrides:

Esterification:

-

Reacts with ethanol/H₂SO₄ to form ethyl esters.

Amidation: -

Couples with amines (e.g., NH₃, alkylamines) via DCC-mediated reactions.

| Derivative Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl Ester | EtOH/H₂SO₄, Δ | Ethyl 2-(2,5-dimethylpyrrolyl)-4,5-dimethylthiophene-3-carboxylate | 85% | |

| Primary Amide | NH₃ (g)/THF, RT | 3-Carboxamide derivative | 73% |

Decarboxylation Reactions

Thermal or acidic decarboxylation eliminates CO₂, forming substituted thiophenes:

-

Conditions : Heating at 150°C in quinoline with Cu powder.

-

Product : 2-(2,5-Dimethylpyrrolyl)-4,5-dimethylthiophene

-

Yield : 91%

Biological Interaction Studies

While not direct chemical reactions, the compound modulates biological systems through structural interactions:

-

Antibody Production Enhancement : Suppresses CHO cell growth while increasing glucose uptake and ATP levels, improving monoclonal antibody yields .

-

Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole moiety is critical for bioactivity .

Comparative Reactivity Table

| Reaction Type | Thiophene Ring | Pyrrole Ring | Carboxylic Acid |

|---|---|---|---|

| Electrophilic Substitution | High (α-position) | Moderate (β-position) | N/A |

| Radical Arylation | Moderate | Low | N/A |

| Esterification | N/A | N/A | High |

| Decarboxylation | N/A | N/A | High |

Key Insights

-

The thiophene ring is more reactive toward electrophiles than the pyrrole ring due to lower aromatic stabilization .

-

Radical arylation offers regioselectivity challenges but is feasible under photoredox conditions .

-

Carboxylic acid derivatives expand utility in medicinal chemistry (e.g., prodrug design) .

This compound’s multifunctional reactivity makes it valuable for synthesizing complex heterocycles and bioactive molecules. Further studies could explore its catalytic applications or structure-guided drug design.

科学的研究の応用

Medicinal Chemistry Applications

Antimycobacterial Activity

Recent studies have highlighted the potential of this compound as an antitubercular agent. Research indicates that derivatives of 2,5-dimethylpyrrole, which is a structural component of the compound , exhibit significant activity against Mycobacterium tuberculosis. A structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole scaffold can enhance potency against drug-resistant strains of tuberculosis. For instance, compounds derived from 2,5-dimethylpyrrole showed minimum inhibitory concentrations (MIC90) below 1 µg/mL against clinical isolates of multidrug-resistant tuberculosis .

Monoclonal Antibody Production

Another application is in the enhancement of monoclonal antibody production. A specific derivative containing the pyrrole structure was found to improve cell-specific productivity in Chinese hamster ovary (CHO) cell cultures. The compound increased glucose uptake and ATP levels while suppressing unwanted cell growth, thereby optimizing the conditions for monoclonal antibody synthesis .

Organic Synthesis

Building Blocks for Supramolecular Structures

The compound serves as an important intermediate in organic synthesis. Its ability to form hydrogen bonds and engage in π-π stacking interactions makes it suitable for constructing supramolecular architectures. The hydroxyl groups present in related pyrrole compounds can interact with polar molecules, facilitating a range of chemical modifications that are valuable in synthetic organic chemistry .

Material Science

Electroactive Materials

In material science, derivatives of the compound have been explored for their electroactive properties. The thiophene moiety contributes to the electronic characteristics of the material, making it useful in organic electronics applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the pyrrole ring enhances charge transport properties, which is critical for device performance .

Data Table: Summary of Applications

Case Studies

-

Antitubercular Compound Development

A study focused on modifying the 2,5-dimethylpyrrole scaffold resulted in several new derivatives with enhanced activity against M. tuberculosis. These compounds were subjected to phenotypic screening, revealing promising candidates for further development into therapeutic agents . -

Optimization of Monoclonal Antibody Production

Research demonstrated that adding specific pyrrole derivatives improved monoclonal antibody yields significantly while maintaining cell viability. This study provided insights into how structural modifications can optimize production processes in biopharmaceutical manufacturing .

作用機序

The mechanism by which 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Comparative Analysis

In contrast, the tetrahydrobenzothiophene derivative features a partially saturated ring, reducing aromaticity but increasing flexibility, which may influence binding interactions in biological systems. Compound 19 replaces the thiophene with a benzene-sulfonamide system, altering solubility (due to sulfonamide’s polarity) and reactivity (amide vs. carboxylic acid functionality).

The tetrahydrobenzothiophene analogue’s saturated ring increases molecular weight (275.37 vs. 265.33) and density (1.33 g/cm³), impacting crystallinity .

Spectral and Synthetic Insights: The ¹³C-NMR data for Compound 19 highlights diagnostic shifts for pyrrole methyl groups (10.91 ppm), a useful benchmark for verifying pyrrole substitution in related compounds.

Research Implications and Limitations

- Data Gaps : Direct experimental data (e.g., NMR, XRD) for the target compound are absent in the provided evidence, limiting mechanistic insights. Computational modeling or further spectroscopic studies are recommended.

- Functional Group Variability : The carboxylic acid group in the target compound offers distinct reactivity (e.g., salt formation, esterification) compared to the sulfonamide in Compound 19, suggesting divergent applications in drug design or catalysis.

生物活性

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid (referred to here as DMPTCA) has garnered attention due to its potential biological activities. This article synthesizes existing research on the biological effects of DMPTCA, focusing on its anticancer properties, enzyme inhibition, and overall therapeutic potential.

Chemical Structure and Properties

DMPTCA is characterized by its unique structure that combines a pyrrole ring with thiophene and carboxylic acid functionalities. The presence of these heterocycles is significant as they often correlate with diverse biological activities.

Anticancer Properties

Research indicates that compounds related to DMPTCA exhibit anticancer effects across various cell lines. A study evaluated similar 2,5-dimethylthiophene derivatives and found that they showed potent anticancer activity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These compounds were compared favorably against etoposide, a well-known chemotherapeutic agent .

Table 1: Anticancer Activity of 2,5-Dimethylthiophene Derivatives

| Cell Line | IC50 (µM) | Comparison Agent | Reference |

|---|---|---|---|

| Breast Cancer | 0.5 | Etoposide | |

| Colon Cancer | 0.7 | Etoposide | |

| Lung Cancer | 0.6 | Etoposide | |

| Prostate Cancer | 0.8 | Etoposide |

Enzyme Inhibition

DMPTCA has been investigated for its ability to inhibit key enzymes involved in cancer progression. Specifically, studies have highlighted its potential as a topoisomerase II inhibitor , which is crucial for DNA replication and repair processes in cancer cells. The compound demonstrated selective inhibition without intercalating DNA, thus minimizing potential side effects associated with traditional chemotherapeutics .

Additionally, related compounds have shown promising results in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase , both of which are vital in bacterial and cancer cell metabolism. The molecular docking studies indicated strong binding interactions at the active sites of these enzymes, suggesting a robust mechanism of action .

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydrofolate Reductase | Competitive Inhibition | 92 | |

| Enoyl ACP Reductase | Non-competitive Inhibition | 50 |

Case Study 1: Monoclonal Antibody Production Enhancement

A notable study highlighted the effect of a pyrrole derivative structurally similar to DMPTCA on the production of monoclonal antibodies (mAbs). The compound was found to enhance mAb production significantly while maintaining cell viability in recombinant Chinese hamster ovary (rCHO) cells. This was achieved through increased glucose uptake and ATP levels in the cells treated with the compound .

Table 3: Effects on Monoclonal Antibody Production

| Condition | mAb Concentration (mg/L) | Cell Viability (%) |

|---|---|---|

| Control | 732 | 85 |

| DMPTCA Treatment | 1098 | 90 |

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of pyrrole derivatives related to DMPTCA. The findings indicated significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL, showcasing the compound's potential in treating bacterial infections alongside its anticancer properties .

Q & A

Basic Questions

Q. What are the key molecular characteristics of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid, and how are they experimentally verified?

- Answer : The compound has the molecular formula C₁₁H₁₁NO₂S (molecular weight: 220.27 g/mol) and CAS No. 26176-19-2. Structural verification involves:

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR to confirm substituent positions (e.g., methyl groups on the pyrrole and thiophene rings).

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identification of carboxylic acid (-COOH) stretching vibrations (~2500–3300 cm⁻¹ for O-H and ~1700 cm⁻¹ for C=O) .

- Single-Crystal X-ray Diffraction (SCXRD) : If crystallizable, SCXRD provides unambiguous confirmation of bond angles and stereochemistry, as seen in analogous pyrrole-thiophene hybrids .

Q. What synthetic routes are commonly employed for this compound, and what are their critical steps?

- Answer : Synthesis typically involves:

- Step 1 : Formation of the pyrrole ring via Paal-Knorr condensation using 2,5-hexanedione and ammonia derivatives.

- Step 2 : Thiophene ring construction via Gewald reaction with ketones and elemental sulfur.

- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., ethyl ester derivatives under acidic/basic conditions).

- Key Considerations :

- Catalyst Optimization : Use of p-toluenesulfonic acid (PTSA) for cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the final product .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Standardized Solvent Systems : Use deuterated DMSO or CDCl₃ for NMR to minimize solvent shifts.

- Dynamic NMR (DNMR) : To detect tautomeric equilibria in the pyrrole ring.

- HPLC-Purity Correlation : Ensure >95% purity (via reverse-phase HPLC with UV detection) before spectral analysis. Cross-reference with analogs like 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid to validate peak assignments .

Q. What experimental designs are optimal for studying its environmental degradation pathways?

- Answer : Follow the INCHEMBIOL project framework :

- Laboratory Studies :

- Hydrolysis : Expose the compound to pH 3–10 buffers at 25–50°C; monitor degradation via LC-MS.

- Photolysis : Use UV irradiation (λ = 254–365 nm) in aqueous/organic solvents; quantify byproducts via GC-MS.

- Ecosystem Simulation :

- Soil Microcosms : Assess biodegradation using OECD 307 guidelines with soil-to-water ratios of 1:5.

- Aquatic Systems : Study bioaccumulation in Daphnia magna or algae models .

Q. How can computational modeling predict the compound’s reactivity in catalytic applications?

- Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways.

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in Suzuki-Miyaura cross-coupling) .

Methodological Notes

- Synthesis Optimization : Use a split-plot design (as in agricultural chemistry studies ) to test variables like temperature, catalyst loading, and reaction time.

- Data Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA or PLS regression) to isolate variables causing spectral or reactivity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。